Einecs 215-400-2

Description

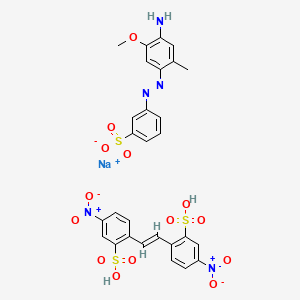

Structure

2D Structure

Properties

CAS No. |

1325-61-7 |

|---|---|

Molecular Formula |

C28H24N5NaO14S3 |

Molecular Weight |

773.7 g/mol |

IUPAC Name |

sodium;3-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonate;5-nitro-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid |

InChI |

InChI=1S/C14H15N3O4S.C14H10N2O10S2.Na/c1-9-6-12(15)14(21-2)8-13(9)17-16-10-4-3-5-11(7-10)22(18,19)20;17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26;/h3-8H,15H2,1-2H3,(H,18,19,20);1-8H,(H,21,22,23)(H,24,25,26);/q;;+1/p-1/b;2-1+; |

InChI Key |

PCBGSVPRNJOHSH-JITBQSAISA-M |

Isomeric SMILES |

CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)[O-])OC)N.C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na+] |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)[O-])OC)N.C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na+] |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Einecs 215 400 2

Historical and Contemporary Synthetic Pathways for Stilbene-type Disulfonic Acids

The core structure of EINECS 215-400-2 is a stilbene (B7821643) backbone, specifically a trans-stilbene (B89595) derivative, featuring nitro and sulfonic acid groups on each phenyl ring. wikipedia.org The primary method for creating this structure involves the oxidative coupling of a precursor molecule.

Historically, the synthesis of Disodium (B8443419) 4,4'-dinitrostilbene-2,2'-disulfonate was first reported by Arthur Green and André Wahl in the late 19th century. wikipedia.orgvizagchemical.com Their method involved the oxidation of 4-nitrotoluene-2-sulfonic acid using a strong chemical oxidizing agent, sodium hypochlorite (B82951), in an aqueous alkaline solution. wikipedia.orgnih.govwikipedia.org While foundational, this process was known to have shortcomings, including the formation of significant by-products and the need for high dilution due to the reaction's heat and the poor solubility of intermediates, leading to yields often between 60% and 75%. justia.com

Contemporary synthetic pathways have focused on improving efficiency, yield, and environmental considerations. Modern industrial processes often replace sodium hypochlorite with air (oxygen) as the oxidant, which is more economical and environmentally benign. justia.comgoogle.com These newer methods are typically conducted in the presence of a catalyst. justia.com Innovations have also included the use of different solvent systems to improve reaction conditions. Processes utilizing liquid ammonia (B1221849) or aprotic dipolar solvents like dimethylsulfoxide have been developed. justia.comgoogle.com These advanced methods can achieve higher concentrations of reactants, simplifying the process and increasing yields to over 90% in some cases. google.comgoogle.com

| Synthetic Pathway | Oxidizing Agent | Solvent/Conditions | Key Features | Reported Yield |

| Historical (Green & Wahl) | Sodium Hypochlorite | Aqueous Alkaline Solution | Foundational method, significant by-products. wikipedia.orgvizagchemical.comjustia.com | 60-75% justia.com |

| Contemporary (Aqueous Air Oxidation) | Air/Oxygen | Aqueous Alkaline, Catalyst | More economical, severe effluent issues. justia.com | ~85% researchgate.netresearchgate.net |

| Contemporary (Organic Solvent) | Air/Oxygen | Dimethylsulfoxide, Catalyst | Less hazardous than other aprotic solvents. justia.com | >90% justia.com |

| Contemporary (Ammonia Solvent) | Air/Oxygen | Liquid Ammonia, Catalyst | High yields, can be run at higher concentrations. vizagchemical.comgoogle.com | 93-96% google.com |

Condensation Reactions and Reaction Kinetics

The central reaction in the formation of 4,4'-dinitrostilbene-2,2'-disulfonic acid is the oxidative condensation of two molecules of its precursor, 4-nitrotoluene-2-sulfonic acid (NTS). justia.comgoogle.com This reaction proceeds under alkaline conditions.

Kinetic studies of the aqueous air oxidation of NTS have established a rate equation for the reaction, demonstrating its dependence on both the precursor and hydroxide (B78521) ion concentration. researchgate.net The rate of consumption of NTS can be expressed as: -d[NTS]/dt = k[NTS][OH⁻]2.8 researchgate.netresearchgate.net

This equation indicates a strong, near third-order dependence on the hydroxide concentration, highlighting the critical role of alkaline conditions in facilitating the condensation. The reaction is understood to proceed via an intermediate, 4,4′-dinitrobibenzyl-2,2′-disulfonic acid (DND), which is subsequently oxidized to the final stilbene product. justia.comresearchgate.net

Further kinetic analysis on the oxidation of this intermediate (DND) to the final product (DNS) has also been conducted. The rate equation for this step is: -d[DND]/dt = k[DND][OH⁻]1.4 researchgate.net

This shows that the oxidation of the bibenzyl intermediate to the stilbene product is also dependent on the hydroxide concentration, albeit to a lesser extent than the initial condensation step.

Mechanisms of Nitro Group Introduction and Sulfonation

The synthesis of the final product relies on a specifically substituted precursor, where the nitro and sulfonic acid groups are already in place.

Nitro Group Introduction: The nitro group (-NO₂) is introduced early in the synthetic sequence. The starting material for the entire process is typically toluene, which undergoes electrophilic nitration using a mixture of nitric and sulfuric acids to produce a mixture of nitrotoluene isomers. wikipedia.orgnih.gov The para-isomer, 4-nitrotoluene (B166481), is the desired reactant for the subsequent steps. vizagchemical.com The nitro group is a strong electron-withdrawing group and deactivates the aromatic ring towards further electrophilic substitution. nih.govmdpi.comuchile.cl

Sulfonation: The sulfonic acid group (-SO₃H) is introduced by the sulfonation of 4-nitrotoluene. wikipedia.orgwikipedia.org This is an electrophilic aromatic substitution reaction, typically carried out using fuming sulfuric acid (oleum). mdpi.comgoogle.com The methyl group of 4-nitrotoluene directs the incoming sulfo group primarily to the ortho position (position 2), yielding 4-nitrotoluene-2-sulfonic acid. vizagchemical.comwikipedia.org This sulfonation step is crucial as the sulfonic acid group not only influences the subsequent condensation reaction but also imparts water solubility to the molecule and its derivatives, which is essential for its use in producing water-soluble dyes. ontosight.ai

Purification and Isolation Techniques in Laboratory and Industrial Scale

Purification and isolation methods for 4,4'-dinitrostilbene-2,2'-disulfonic acid and its precursors vary significantly between laboratory and industrial scales, reflecting different priorities.

Laboratory Scale: On a laboratory scale, purification of the key precursor, 4-nitrotoluene-2-sulfonic acid, can be achieved by simple techniques. After the sulfonation reaction, the mixture can be cooled and added to water to precipitate the solid product. mdpi.com Further purification can be accomplished by recrystallization from a suitable solvent mixture, such as acetone-benzene. mdpi.com

Industrial Scale: In an industrial setting, the focus shifts to maximizing yield, minimizing waste, and economic viability. Processes are designed to be carried out in more concentrated solutions to reduce solvent volume and simplify product isolation. google.com One industrial method involves terminating the sulfonation by diluting the reaction mass with an aqueous sodium sulfate (B86663) solution. justia.com For the final product, isolation can be achieved by precipitating it as a slightly soluble salt. google.com Significant research has been devoted to treating the effluent from the production process, with methods developed to recover unreacted materials and by-products from wastewater, for example, through acidification and subsequent reduction. researchgate.net Techniques such as vacuum distillation have been found effective for recovering highly water-soluble sulfonic acids from aqueous environments. researchgate.net

Exploration of Precursor Chemistry and Intermediate Compounds

The synthesis of this compound is fundamentally dependent on the chemistry of its precursors and the intermediates formed during the reaction.

Synthesis and Reactivity of Nitroaromatic Precursors

The primary nitroaromatic precursor is 4-nitrotoluene. vizagchemical.comwikipedia.org As mentioned, it is synthesized via the nitration of toluene. wikipedia.org Its principal application is its sulfonation to produce 4-nitrotoluene-2-sulfonic acid (NTS), the direct precursor for the oxidative coupling reaction. vizagchemical.comwikipedia.orgontosight.ai

The reactivity of NTS is dominated by the functional groups present. The nitro group is strongly electron-withdrawing, which activates the protons on the adjacent methyl group. Under strong alkaline conditions, a proton can be abstracted from the methyl group, forming a carbanion. This carbanion is the key reactive species that initiates the condensation and dimerization process, ultimately leading to the formation of the stilbene bridge. wiley-vch.de

| Precursor/Intermediate | Chemical Name | Formula | Role in Synthesis |

| Starting Material | 4-Nitrotoluene | CH₃C₆H₄NO₂ | Undergoes sulfonation to form the key precursor. vizagchemical.com |

| Key Precursor | 4-Nitrotoluene-2-sulfonic acid (NTS) | C₇H₇NO₅S | Two molecules undergo oxidative condensation. ontosight.ai |

| Intermediate | 4,4'-Dinitrobibenzyl-2,2'-disulfonic acid (DND) | C₁₄H₁₂N₂O₁₀S₂ | Formed from NTS condensation; oxidized to the final product. researchgate.net |

| Final Product (Acid Form) | 4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNS) | C₁₄H₁₀N₂O₁₀S₂ | The target stilbene structure before salt formation. nih.gov |

| Final Product (Salt Form) | Disodium 4,4'-dinitrostilbene-2,2'-disulfonate | C₁₄H₈N₂Na₂O₁₀S₂ | The commercial product, this compound. wikipedia.org |

Role of Benzenesulfonic Acid Derivatives in Reaction Schemes

The key benzenesulfonic acid derivative in this synthesis is 4-nitrotoluene-2-sulfonic acid. ontosight.ai The introduction of the sulfonic acid group is not merely an auxiliary step; it is integral to the entire reaction scheme and the properties of the final product.

The sulfonic acid group serves several critical functions:

Directing Group: While the methyl group is the primary ortho-, para-director in the sulfonation of 4-nitrotoluene, the presence and position of the sulfonic acid group are essential for the subsequent oxidative coupling reaction.

Solubilizing Group: The highly polar sulfonic acid group imparts significant water solubility to the precursor, intermediates, and the final product. ontosight.ai This is a crucial property for a compound intended as an intermediate for aqueous dye applications.

Stereochemical Influence: The bulky nature of the sulfonic acid groups ortho to the forming ethylene (B1197577) bridge likely plays a role in favoring the formation of the thermodynamically more stable (E)- or trans-isomer of the stilbene, which is the desired configuration for these dye intermediates. wikipedia.org

Furthermore, the resulting disulfonic acid product can be readily reduced, converting the two nitro groups into amino groups to yield 4,4′-diamino-2,2′-stilbenedisulfonic acid (DASDA). wikipedia.orgwikipedia.org This derivative is a widely used fluorescent whitening agent, also known as an optical brightener, for applications in laundry detergents and textiles. wikipedia.orgprocurementresource.com This derivatization underscores the importance of the stable benzenesulfonic acid scaffold established early in the synthesis.

Advanced Synthetic Strategies and Catalysis

The industrial production of stilbene derivatives, including this compound, has traditionally involved multi-step processes that can generate significant waste. virginia.edu Consequently, research has focused on developing more efficient and environmentally benign synthetic routes.

While extensive research exists on the photodegradation of Disodium 4,4'-bis(2-sulfostyryl)-biphenyl (DSBP), particularly on metal oxide surfaces like TiO2, specific details on its direct photochemical synthesis are not as prevalent in the reviewed literature. acs.org The photodegradation studies are crucial for understanding the environmental fate of the compound. acs.org

Visible-light-induced synthesis has emerged as a powerful tool for creating stilbene derivatives. One notable method involves the cross-coupling of nitroalkenes and diazonium tetrafluoroborates under transition-metal-free conditions. rsc.org This process utilizes green LEDs as a light source and an organophotoredox catalyst, such as eosin (B541160) Y, to produce (E)-stilbenes with high selectivity. rsc.org The reaction proceeds via a radical pathway where the nitro group is cleaved. rsc.org

Another approach involves the photolysis of dibenzyl in solution, which yields trans-stilbene. researchgate.net This has inspired attempts to produce dimethyl stilbene molecules from para-xylene loaded in zeolites. researchgate.net Furthermore, photoinduced structural transformations have been explored in the context of metallosupramolecular polymers based on stiff-stilbene derivatives. pnas.org These transformations, driven by the reversible photoisomerization of the stilbene core, allow for switching between discrete metallacycles and extended polymers. pnas.org

Green chemistry principles are increasingly being integrated into the synthesis of stilbene derivatives to enhance efficiency and reduce environmental impact. virginia.eduacs.org Key strategies include the use of one-pot reactions, avoidance of prefunctionalized substrates, and the utilization of environmentally friendly catalysts and solvents. virginia.edu

A significant advancement is the development of a one-pot synthesis of stilbene derivatives using a rhodium-based catalyst. virginia.edu This method facilitates the aerobic alkenylation of arenes via C-H activation, using abundant aryl and vinyl arene co-substrates. virginia.edu The rhodium catalyst's ability to selectively activate carbon-hydrogen bonds eliminates the need for prefunctionalized substrates, thereby reducing waste and improving atom economy. virginia.edu

Zeolite-based materials have also been employed as green nanoreactors for stilbene synthesis. researchgate.net For instance, MCM-22 zeolites can host the transformation of para-xylene into 4,4'-dimethyl trans-stilbene at room temperature. researchgate.net This method avoids the use of harsh organic and organometallic catalysts and lengthy refluxing periods often required in traditional syntheses. researchgate.net

The use of cyclodextrins in the synthesis of stilbene glucosylated derivatives represents another green chemistry approach. nih.gov These methods are being explored for applications in dermatology and cosmetics. nih.gov Additionally, Knoevenagel-type condensation reactions have been adapted to incorporate several green chemistry principles, providing a cost-effective and operationally simple method for undergraduate laboratory settings. acs.org

| Synthetic Approach | Key Features | Environmental Benefits |

| Rhodium-Catalyzed Aerobic Alkenylation | One-pot reaction, C-H activation, air-recycled Cu oxidant. virginia.edu | Reduced waste, improved atom economy, avoids prefunctionalization. virginia.edu |

| Zeolite-Based Synthesis | Utilizes MCM-22 zeolites as nanoreactors, room temperature reaction. researchgate.net | Avoids harsh catalysts and solvents, energy-efficient. researchgate.net |

| Visible-Light-Induced Cross-Coupling | Transition-metal-free, uses LEDs and an organophotoredox catalyst. rsc.org | Use of green light source, high selectivity. rsc.org |

| Cyclodextrin-Assisted Synthesis | Used for producing stilbene glucosylated derivatives. nih.gov | Potential for large-scale, biocompatible production. nih.gov |

Derivatization Studies and Analog Development

Derivatization of the core stilbene structure is a key strategy for tuning its properties and developing new applications. researchgate.net This involves modifications to various parts of the molecule, including the central linkage and the aromatic rings.

The ethenediyl (-CH=CH-) linkage is a defining feature of stilbenes, and its modification can significantly impact the molecule's properties. While direct modification of the ethenediyl bridge in this compound is not extensively detailed, research on related stilbene derivatives provides insights. For instance, the synthesis of stilbene analogs often involves Wittig or Horner-Wadsworth-Emmons reactions, which directly form the double bond and allow for the introduction of various substituents on the vinyl carbons.

The sulfonic acid groups are crucial for the water solubility of this compound. google.com Derivatization of these groups can alter the compound's solubility and interactions with substrates. Alkylation is a common derivatization technique for sulfonic acids, converting them into esters to increase volatility and modify chromatographic properties. researchgate.net This involves replacing the acidic hydrogen with an alkyl or aryl group. researchgate.net

Furthermore, the introduction of different functional groups onto the benzene (B151609) rings can modulate the electronic and photophysical properties of the molecule. For example, introducing electron-donating or electron-withdrawing groups can shift the fluorescence emission spectrum. tandfonline.com The synthesis of stilbene-based dyes with benzoxazole (B165842) substituents has been shown to improve solubility and fluorescence efficiency. mdpi.com

| Modification | Effect on Properties |

| Alkylation of Sulfonic Acid Groups | Increases volatility, alters solubility. researchgate.net |

| Introduction of Electron-Donating/Withdrawing Groups | Modulates fluorescence emission spectrum. tandfonline.com |

| Addition of Benzoxazole Substituents | Improves solubility and fluorescence efficiency. mdpi.com |

Stilbene derivatives serve as building blocks for various polymeric structures and copolymers, leading to materials with unique optical and electronic properties. pnas.orgtandfonline.com

Free radical polymerization of acrylate (B77674) monomers bearing stilbene segments has been used to create polymers with tunable fluorescence. tandfonline.comtandfonline.com By incorporating donor-π-acceptor (D-π-A) structures into the stilbene side-chains, the fluorescence emission of the resulting polymers can be adjusted from green to orange and even red regions. tandfonline.com

The photoisomerization of stiff-stilbene units has been utilized to construct photoresponsive supramolecular polymers. pnas.org In these systems, discrete metallacycles can be transformed into infinite metallosupramolecular polymers upon photoirradiation, which induces a conformational change in the stilbene core from a Z to an E configuration. pnas.org This transformation is reversible, allowing for dynamic control over the material's structure and properties. pnas.org

Additionally, polymeric stilbene derivatives found in winemaking byproducts, such as viniferins, have been studied for their biological activities. unimi.it These naturally occurring polymers are formed through the radical-based polymerization of resveratrol. unimi.it

| Polymerization Method | Monomer Type | Resulting Polymer Properties |

| Free Radical Polymerization | Acrylate monomers with stilbene side-chains. tandfonline.comtandfonline.com | Tunable fluorescence emission. tandfonline.com |

| Coordination-Driven Self-Assembly | Pyridine-linked stiff-stilbene derivatives and metal acceptors. pnas.org | Photoresponsive, reversible formation of metallosupramolecular polymers. pnas.org |

| Natural Polymerization | Resveratrol. unimi.it | Biologically active polymeric stilbenes (viniferins). unimi.it |

Compound Names

| EINECS Number | Chemical Name | Other Names |

| 215-400-2 | Disodium 4,4'-bis(2-sulfostyryl)-biphenyl nih.govcymitquimica.com | Fluorescent Brightener 351, CBS-X, Tinopal CBS-X nih.gov |

| - | Eosin Y | - |

| - | 4,4'-dimethyl trans-stilbene | - |

| - | Resveratrol | - |

| - | Viniferins | - |

Analytical Chemistry of Benzenesulfonic Acid, 2,2 1,2 Ethenediyl Bis 5 Nitro

Chromatographic Separation Techniques for Qualitative and Quantitative Analysis

Chromatographic techniques are pivotal for the separation and quantification of benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro- from various matrices. High-Performance Liquid Chromatography (HPLC) is the most prominently used technique, while Gas Chromatography (GC) and Capillary Electrophoresis (CE) also offer viable analytical routes, particularly with appropriate sample derivatization.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone for the analysis of benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-. Due to its non-volatile and polar nature, reverse-phase HPLC is the method of choice.

Method development typically involves a C18 or similar octadecylsilyl (ODS) stationary phase. A study detailing the separation of stilbenesulfonic acids, including the target compound, utilized an Inertsil-ODS 3V column. nih.gov The mobile phase is generally a gradient mixture of an aqueous buffer and an organic modifier. A common mobile phase consists of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724). nih.gov The use of formic acid or phosphoric acid in the mobile phase can also be employed to ensure the sulfonic acid groups are in their protonated form, leading to better peak shape and retention. researchgate.netnih.gov Detection is commonly achieved using a photodiode array (PDA) detector, which allows for the simultaneous monitoring of absorbance at multiple wavelengths, or by mass spectrometry. nih.gov

Method validation is a critical step to ensure the reliability of the analytical data. While a specific, fully validated method for this compound is not publicly available, a typical validation protocol would adhere to the International Council for Harmonisation (ICH) guidelines and include the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is often demonstrated by the separation of the main peak from impurities and degradation products.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

A patent for the preparation of 4,4'-dinitrostilbene-2,2'-disulphonic acid mentions the use of HPLC analysis to determine the yield of the product, highlighting its application in process monitoring and quality control. acs.orgresearchgate.net

Table 1: Illustrative HPLC Method Parameters

| Parameter | Value/Condition |

| Column | C18 (Octadecylsilyl), e.g., Inertsil-ODS 3V |

| Mobile Phase | Gradient of Ammonium Acetate Buffer and Acetonitrile |

| Detector | Photodiode Array (PDA) or Mass Spectrometry (MS) |

| Injection Volume | 10-20 µL |

| Flow Rate | 0.8-1.2 mL/min |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro- by gas chromatography is not feasible due to its high polarity and low volatility. Therefore, a derivatization step is necessary to convert the non-volatile sulfonic acid groups into more volatile derivatives suitable for GC analysis.

Common derivatization techniques for sulfonic acids include silylation and methylation. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the acidic protons of the sulfonic acid groups into trimethylsilyl (B98337) (TMS) esters. gcms.cztcichemicals.comnih.gov These TMS derivatives are significantly more volatile and thermally stable. nih.govresearch-solution.com Another approach is the formation of methyl esters. nih.gov

While specific GC methods for this compound are not readily found in the literature, a general approach would involve:

Derivatization: Reaction of the sample with a suitable derivatizing agent (e.g., BSTFA with a catalyst like trimethylchlorosilane (TMCS)) in an appropriate solvent.

GC Separation: The derivatized sample is injected into a GC system equipped with a non-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane phase).

Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time and mass spectral data for identification.

It is important to note that the derivatization reaction conditions, such as temperature, time, and reagent concentration, must be optimized to ensure complete and reproducible derivatization.

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged species like sulfonic acids. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.

The analysis of aromatic sulfonic acids by CE has been demonstrated in several studies. publish.csiro.aumiamioh.educdnsciencepub.com Typically, capillary zone electrophoresis (CZE) is employed, where separation is based on the differences in the electrophoretic mobility of the analytes in a buffered electrolyte. A simple sodium borate (B1201080) buffer at a slightly alkaline pH (e.g., pH 9.3) is often used. miamioh.edu Under these conditions, the sulfonic acid groups are deprotonated and carry a negative charge, allowing them to migrate towards the anode. Detection is commonly performed using on-column UV absorbance. miamioh.edu

For trace analysis in environmental samples, a preconcentration step such as solid-phase extraction (SPE) may be coupled with CE to enhance sensitivity. miamioh.edu While specific applications of CE for the routine analysis of benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro- are not extensively documented, the principles of CE for aromatic sulfonic acids are directly applicable.

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the structure of benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for the structural confirmation of this compound. The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic and vinylic protons.

Based on the structure, the following signals can be anticipated:

Aromatic Protons: The protons on the two benzene (B151609) rings will appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. Due to the substitution pattern, these protons would likely appear as a set of coupled signals (doublets and doublets of doublets).

Vinylic Protons: The two protons of the ethenediyl bridge (-CH=CH-) would give rise to signals in the vinylic region, typically between 6.0 and 8.0 ppm. The coupling constant between these protons would be indicative of the trans configuration, which is the more stable isomer.

A predicted ¹H NMR spectrum for the disodium (B8443419) salt of 4,4'-dinitrostilbene-2,2'-disulfonic acid is available, which can serve as a reference. nih.govchemicalbook.com Studies on other stilbene (B7821643) derivatives with nitro and methoxy (B1213986) groups also provide insights into the expected chemical shifts and coupling patterns. nih.govmdpi.comresearchgate.net

Table 2: Predicted ¹H NMR Signals for 4,4'-dinitrostilbene (B1234727) (a related compound without sulfonic acid groups, for illustrative purposes) chemicalbook.com

| Assignment | Chemical Shift (ppm) |

| A | 8.254 |

| B | 7.929 |

| C | 7.634 |

Note: The presence of sulfonic acid groups would influence the exact chemical shifts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and for obtaining structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar and non-volatile compound, typically in the negative ion mode, to generate the deprotonated molecular ion [M-H]⁻. nih.govcolab.wsresearchgate.net

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the [M-H]⁻ ion and analyze the resulting product ions. The fragmentation of aromatic nitro compounds and sulfonic acids follows characteristic pathways. researchgate.netpublish.csiro.aunih.govresearchgate.net For benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-, the main fragmentation pathways observed in negative ion ESI-MS/MS include:

Loss of SO₃: A common fragmentation for sulfonic acids, resulting in an ion at [M-H-SO₃]⁻. colab.wsresearchgate.net

Loss of SO₂: Another characteristic loss from the sulfonate group, leading to an ion at [M-H-SO₂]⁻. colab.wsresearchgate.net

Loss of NO₂: Fragmentation involving the loss of a nitro group. researchgate.net

Loss of NO: This can also occur from the nitro group. nih.gov

A study on the ESI-MS/MS of dinitrostilbene (B14013056) disulfonic acid confirmed the observation of fragment ions corresponding to [M-H-SO₃]⁻ and [M-H-SO₂]⁻ at increased fragmentation voltages. colab.wsresearchgate.net The PubChem database also provides ESI-QTOF MS/MS data for 4,4'-dinitrostilbene-2,2'-disulfonic acid, which can be used for its identification. nih.gov

Table 3: Top 5 Fragment Peaks from ESI-QTOF MS/MS of 4,4'-dinitrostilbene-2,2'-disulfonic acid ([M-H]⁻ at m/z 428.9704) nih.gov

| m/z | Relative Intensity |

| 349.013595 | 999 |

| 303.020692 | 516 |

| 382.977506 | 440 |

| 285.051695 | 275 |

| 79.957363 | 243 |

Table of Compound Names

| Common Name | IUPAC Name | EINECS Number |

| 4,4'-Dinitrostilbene-2,2'-disulfonic acid | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro- | 215-400-2 |

| DNDS | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-, disodium salt | 223-065-9 |

| Acetonitrile | Acetonitrile | 200-835-2 |

| Formic acid | Formic acid | 200-579-1 |

| Phosphoric acid | Phosphoric acid | 231-633-2 |

| Sodium borate | Disodium tetraborate | 215-540-4 |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl)acetamide | 247-103-9 |

| Trimethylchlorosilane (TMCS) | Chlorotrimethylsilane | 200-900-5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-, also known as 4,4'-dinitrostilbene-2,2'-disulfonic acid. This is largely due to the presence of chromophoric groups within its structure, which absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.

The UV spectrum of the trans-isomer of 4,4'-dinitrostilbene-2,2'-disulfonate exhibits a characteristic absorption maximum (λmax) at approximately 350 nm. This absorption is primarily attributed to the π → π* electronic transitions within the conjugated stilbene system, which is influenced by the presence of the nitro groups. The cis-isomer, in contrast, absorbs at a shorter wavelength. researchgate.net An isosbestic point, where the molar absorptivity of the trans and cis isomers is equal, has been identified at 311 nm, which is useful for monitoring the photoisomerization process without interference from the changing isomer ratio. researchgate.net

Quantitative analysis using UV-Vis spectroscopy is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the determination of the concentration of the compound in a solution by measuring its absorbance at a specific wavelength. The active content of 4,4'-dinitrostilbene-2,2'-disulfonic acid and its salts in commercial products is often determined using UV spectrophotometry. google.com

Table 1: UV-Vis Spectroscopic Data for 4,4'-Dinitrostilbene-2,2'-disulfonic Acid

| Parameter | Value | Reference |

| λmax (trans-isomer) | ~350 nm | |

| Isosbestic Point | 311 nm | researchgate.net |

Advanced Analytical Methodologies for Complex Matrices

For the analysis of benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro- and its derivatives in complex matrices, more advanced and sensitive techniques are required. Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are particularly well-suited for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of this non-volatile and thermally labile compound. Reversed-phase high-performance liquid chromatography (HPLC) methods have been developed for the separation and quantification of 4,4'-dinitrostilbene-2,2'-disulfonic acid and related compounds. sielc.comsielc.com These methods typically use a C18 column and a mobile phase consisting of an aqueous solution with an organic modifier like acetonitrile or methanol. sielc.comsielc.com For mass spectrometric detection, volatile buffers such as formic acid are used in the mobile phase to ensure compatibility with the MS interface. sielc.com LC-MS allows for the sensitive and selective detection of the target analyte, even in the presence of interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the identification of related volatile or semi-volatile compounds and impurities. For instance, GC-MS analysis has been used to identify by-products such as 4,4'-dinitrostilbine and bis(4-nitrophenyl)ethanodione in reaction mixtures. uab.cat However, for the direct analysis of the sulfonic acid, derivatization to a more volatile form would be necessary.

Electrochemical methods offer an alternative approach for the detection and quantification of benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-. The nitro groups in the molecule are electrochemically active and can be reduced at an electrode surface. This property forms the basis for various electrochemical techniques.

Cyclic voltammetry has been used to study the electrochemical behavior of 4,4'-dinitrostilbene and its derivatives. uab.cat The reduction of the nitro groups occurs at specific potentials, providing a signal that can be used for both qualitative and quantitative analysis. The electrochemical reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid has been investigated under various conditions. cdnsciencepub.com Furthermore, electrochemical detection coupled with HPLC has been used to measure related compounds like ascorbate, demonstrating the applicability of this detection method for analytes in biological matrices. nih.gov

Purity Assessment and Impurity Profiling

The synthesis of benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro- can result in the formation of various by-products and the presence of residual reactants. A thorough purity assessment is crucial to ensure the quality and performance of the final product.

The synthesis typically starts from 4-nitrotoluene-2-sulfonic acid. unishivaji.ac.in Incomplete oxidation can lead to the presence of this starting material in the final product. researchgate.net Other potential by-products include isomers and compounds formed from side reactions. For example, during the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid to its amino derivative, by-products such as 5-amino-2-formylbenzene sulfonic acid can be formed. researchgate.net HPLC is a key technique for separating and identifying these impurities. google.com

Standardized analytical protocols are essential for consistent and reliable quality control. For benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-, this involves the validation of analytical methods to ensure their accuracy, precision, linearity, and sensitivity.

Regulatory bodies and industry standards often provide guidance on the requirements for substance identification and purity assessment. isprambiente.gov.itmolybdenumconsortium.org For instance, HPLC methods for the analysis of related stilbene derivatives have been validated for quality assurance purposes, with recovery rates from authentic samples being determined. researchgate.net The development and implementation of standardized test methods, such as those outlined by organizations like OECD, are crucial for ensuring product quality and regulatory compliance. oecd.org

Environmental Occurrence, Distribution, and Transformation of Einecs 215 400 2

Environmental Pathways and Dissemination Mechanisms

2,4-Dinitrophenol (2,4-DNP), identified by EINECS number 215-400-2, is an organic compound that enters the environment primarily through industrial activities. Its dissemination into various environmental compartments is governed by its chemical and physical properties.

Presence in Industrial Effluents and Water Systems

The primary route of 2,4-DNP entry into aquatic environments is through industrial effluents. Manufacturing processes involving dyes, pigments, explosives, and other chemical intermediates are significant sources. For instance, wastewater from nitrobenzene (B124822) and dye-manufacturing plants has been shown to contain 2,4-DNP. nih.gov The concentrations in raw wastewater from a dye-manufacturing facility have been reported to range from 400 to 3,200 µg/L, while in the final effluent, the concentrations were found to be between less than 1 and 2,700 µg/L. nih.gov

Once in water systems, 2,4-DNP is highly soluble and can persist for extended periods, with a reported half-life of approximately 500 days. epa.gov Due to its properties, volatilization from water surfaces is not considered a significant pathway for its removal. nih.gov While it has a low potential for bioaccumulation in aquatic organisms, its presence has been detected in fish in the Great Lakes region. epa.gov

Atmospheric Transport and Deposition Potential

2,4-Dinitrophenol can be released into the atmosphere during its manufacturing and use. epa.gov It can also form in the atmosphere from the reaction of benzene (B151609) with nitrogen oxides. nih.gov With a vapor pressure of 1.49 x 10⁻⁵ mm Hg at 18°C, it is expected to exist in both vapor and particulate phases in the atmosphere. nih.gov

The atmospheric residence time of 2,4-DNP is sufficient to allow for transport over considerable distances. nih.gov Its presence has been detected in rain, snow, and fog, which indicates that wet and dry deposition are significant removal processes from the atmosphere, leading to its deposition onto land and water bodies. nih.gov The estimated atmospheric half-life for the reaction of vapor-phase 2,4-DNP with hydroxyl radicals is about 24 to 28 days. nih.govnih.gov

Sorption and Desorption in Soil and Sediment Matrices

The mobility of 2,4-Dinitrophenol in soil and sediment is largely influenced by sorption and desorption processes. These processes are dependent on the characteristics of the soil and sediment, including organic carbon content, clay content, and pH. nih.gov An increase in organic carbon and clay content, along with a decrease in pH, tends to increase the sorption of 2,4-DNP. nih.gov

With a pKa of 4.09, 2,4-DNP exists predominantly in its anionic form in most environmental conditions. Anions generally exhibit weaker sorption to soils rich in organic carbon and clay compared to their neutral counterparts. nih.gov This is reflected in its low soil organic carbon-water (B12546825) partitioning coefficient (Koc) values, which suggest high mobility in soil. nih.gov In calcareous soils with low organic carbon, the adsorption of 2,4-DNP is particularly low at a pH greater than 7, leading to a higher potential for leaching. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Koc | 13.5 | nih.gov |

| Koc | 16.6 | nih.gov |

Biogeochemical Cycling and Persistence in Environmental Compartments

As a synthetic compound, 2,4-Dinitrophenol does not participate in natural biogeochemical cycles in the same way as essential elements. Its "cycling" is more accurately described as its transport, transformation, and persistence in the environment.

Assessment of Environmental Stability under Various Conditions

2,4-Dinitrophenol is considered to be persistent in the environment. Its stability varies depending on the environmental compartment and the prevailing conditions. In aquatic environments, its half-life can be quite long, estimated to be around 500 days. epa.gov

In soil, the residence time of 2,4-DNP has been reported to range from less than 8 to 120 days, depending on soil type and climatic conditions. nih.gov Biodegradation can occur, but it is often a slow process. For instance, in one study, the biodegradation half-life in an acidic soil was 32.1 days, while in a basic soil, it was significantly shorter at 4.6 days. nih.gov In aquatic systems, the biodegradation half-life was reported as 68 days under aerobic conditions and 2.8 days under anaerobic conditions. nih.gov

| Environmental Compartment | Condition | Half-Life | Reference |

|---|---|---|---|

| Atmosphere (vapor phase) | Reaction with hydroxyl radicals | ~24 days | nih.gov |

| Water | - | ~500 days | epa.gov |

| Water | Aerobic biodegradation | 68 days | nih.gov |

| Water | Anaerobic biodegradation | 2.8 days | nih.gov |

| Acidic Soil | Biodegradation | 32.1 days | nih.gov |

| Basic Soil | Biodegradation | 4.6 days | nih.gov |

Photolytic and Hydrolytic Degradation Mechanisms in Aquatic Environments

Photolytic and hydrolytic processes can contribute to the degradation of 2,4-Dinitrophenol in aquatic environments, although their significance varies.

Direct photolysis of 2,4-DNP in water is generally a slow process and not considered a major environmental fate pathway. nih.gov However, photoreduction to 2-amino-4-nitrophenol (B125904) can occur in the presence of substances like ascorbic acid or ferrous ions, and this reaction can be sensitized by chlorophyll. nih.gov This suggests that in natural waters containing suspended reducing matter and sensitizing agents like humic substances or algae, indirect photolysis may play a role in its transformation. nih.gov

Hydrolysis is not expected to be an important environmental fate process for 2,4-Dinitrophenol. nih.gov This is because the compound lacks functional groups that are susceptible to hydrolysis under typical environmental conditions. nih.gov

Microbial Transformation and Biodegradation Studies

The transformation of sodium perborate (B1237305) in the environment is predominantly an abiotic chemical process (hydrolysis) rather than a microbial biodegradation in the traditional sense. sciencemadness.orgheraproject.com Upon entering aquatic systems, it quickly dissociates, making boric acid the relevant species for long-term environmental consideration. europa.euheraproject.com Microbial interactions, therefore, are primarily with the resulting borate (B1201080).

Identification of Microorganisms Involved in Degradation

Direct microbial degradation of the inorganic sodium perborate molecule does not occur. However, numerous microorganisms have evolved mechanisms to tolerate and interact with its hydrolysis product, boron. These boron-tolerant microbes are found across various environments, particularly in boron-rich areas like mining sites. nih.govnih.govresearchgate.net

Research has identified several bacterial genera capable of withstanding high concentrations of boron. nih.govresearchgate.net These are sometimes referred to as "borophiles." wikipedia.org Studies have isolated and characterized strains from genera including Bacillus, Lysinibacillus, Arthrobacter, Rhodococcus, Algoriphagus, and Gracilibacillus that exhibit significant boron tolerance. nih.govnih.govresearchgate.net Specific species such as Bacillus boroniphilus have been identified and studied for their resistance mechanisms. wikipedia.orgnih.gov Fungi are also known to interact with boron, with some species accumulating it and others excluding it, suggesting specific, though not fully understood, functions. nih.govresearchgate.net

Table 1: Examples of Boron-Tolerant Bacterial Genera

| Genera | Tolerance Levels Noted (mmol/L) | Reference |

|---|---|---|

| Arthrobacter | 80 | nih.govresearchgate.net |

| Rhodococcus | 100 | nih.govresearchgate.net |

| Lysinibacillus | 150 | nih.govresearchgate.net |

| Algoriphagus | 300 | nih.govresearchgate.net |

| Gracilibacillus | 450 | nih.govresearchgate.net |

Elucidation of Biodegradation Pathways and Metabolites

As the primary transformation is abiotic hydrolysis, there are no "biodegradation pathways" or "metabolites" of sodium perborate itself. The focus is on the mechanisms by which microorganisms manage boron toxicity. The primary mechanism identified in bacteria is the active efflux or exclusion of boron from the cell. nih.govcdnsciencepub.com

Studies on boron-tolerant bacteria show a negative correlation between the internal cellular boron concentration and the level of tolerance, indicating that resistant strains actively maintain a low intracellular boron level. nih.govresearchgate.net This suggests the presence of sophisticated transport systems that pump borate ions out of the cell, preventing toxic accumulation. cdnsciencepub.com

Influence of Environmental Factors on Microbial Activity

Environmental conditions significantly influence the speciation of borate and its interaction with microorganisms.

pH: The pH of the surrounding medium is a critical factor. In aqueous solutions, boric acid exists in equilibrium with the tetrahydroxyborate anion ([B(OH)4]−). wikipedia.org The relative abundance of these species is pH-dependent. This speciation affects its bioavailability and transport across microbial cell membranes.

Presence of Other Molecules: Boron readily forms complexes with organic compounds containing hydroxyl groups, such as sugars and polysaccharides. mdpi.com This complexation can affect its availability and toxicity to microorganisms. For instance, the formation of the AI-2-borate complex is essential for its role in quorum sensing. magnusconferences.com

Boron Concentration: While essential in trace amounts for some organisms, high concentrations of boron are toxic. nih.gov The level of boron in the environment acts as a selective pressure, favoring the growth of boron-tolerant species equipped with resistance mechanisms like efflux pumps. cdnsciencepub.com

Analytical Methodologies for Environmental Monitoring

Monitoring for EINECS 215-400-2 in the environment involves the quantification of its stable hydrolysis product, boron (or borate). europa.euheraproject.com A variety of robust analytical techniques are available for this purpose.

Sample Preparation Techniques for Diverse Environmental Samples

Proper sample preparation is crucial for accurate boron quantification and varies depending on the environmental matrix.

Water Samples: For water analysis, sample preparation is often minimal. It typically involves filtration, commonly through a 0.45 μm filter, to remove suspended solids. nih.gov Acidification with nitric acid is a common preservation step, especially for analysis by plasma-based methods. nih.govnih.gov

Soil and Sediment Samples: Boron must first be extracted from solid samples. Common methods include hot water extraction, which is considered to represent the plant-available boron. arvumplantlabs.comborates.today For total boron content, more aggressive techniques like total acid digestion using strong acids (e.g., nitric acid, hydrofluoric acid) and oxidizers are employed. arvumplantlabs.com Other methods include saturated paste extraction and microwave-assisted dissolution. arvumplantlabs.comborates.today Dry ashing in a muffle furnace followed by dissolution of the ash in acid is another established technique. arvumplantlabs.comborates.today

Quantification of this compound in Water, Soil, and Air

Once samples are prepared, boron concentrations are quantified using several instrumental methods.

Water: The most common and sensitive methods for boron determination in water are plasma-based techniques: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). nih.govnih.gov ICP-MS offers lower detection limits, typically around 0.01 mg/L, and can distinguish between boron isotopes. nih.gov ICP-OES is also widely used, with detection limits in the range of 0.005 to 0.01 mg/L. nih.gov Colorimetric (spectrophotometric) methods are also reliable alternatives when plasma instrumentation is unavailable. nih.goviaea.org These methods use reagents like azomethine-H or carmine, which form a colored complex with boron that can be measured with a spectrophotometer. arvumplantlabs.comiaea.orgresearchgate.net

Soil: Following extraction, the resulting solution is analyzed using the same techniques as for water: ICP-OES, ICP-MS, or spectrophotometry. arvumplantlabs.com The choice of method depends on the required sensitivity and the presence of interfering elements.

Air: Environmental monitoring for boron in the air is less common, as atmospheric emissions are typically limited to dust particles that are subject to rapid deposition. europa.eu If required, air samples can be collected on filters, and the captured particulate matter can be extracted or digested using methods similar to those for soil, followed by analysis with ICP-MS or ICP-OES. nih.gov

Table 2: Common Analytical Methods for Boron Quantification

| Method | Typical Matrix | Principle | Detection Limit Range (Water) | Reference |

|---|---|---|---|---|

| ICP-MS | Water, Soil Extracts | Mass spectrometric detection of ionized boron atoms. | ~0.01 mg/L | nih.govnih.gov |

| ICP-OES | Water, Soil Extracts | Spectrometric detection of light emitted by excited boron atoms in plasma. | 0.005 - 0.01 mg/L | nih.govnih.gov |

| Spectrophotometry (Azomethine-H) | Water, Soil Extracts | Formation of a colored complex with boron, measured by light absorbance. | Varies, suitable for ppm levels. | arvumplantlabs.comiaea.orgudel.edu |

| Spectrophotometry (Carmine) | Water | Formation of a colored complex with boron, measured by light absorbance. | Varies, suitable for ppm levels. | nih.goviaea.org |

Development of Monitoring Programs and Surveillance Strategies

The development of effective monitoring programs and surveillance strategies for Methenamine (this compound) in the environment is crucial for assessing its potential impact and ensuring that its concentrations remain below levels of concern. While large-scale, dedicated environmental monitoring programs for Methenamine are not widely documented, likely due to its classification in some assessments as having a low hazard profile for the environment, the principles for establishing such programs can be outlined based on its known properties and sources. europa.euoecd.org A comprehensive strategy would involve a multi-faceted approach, integrating risk assessment, targeted sampling, and advanced analytical techniques.

Core Components of a Monitoring Program:

A robust monitoring program for Methenamine would be structured around several key components:

Identification of Potential Sources: The primary focus would be on point sources where Methenamine is produced or used industrially. This includes manufacturing facilities for resins, plastics, and rubber, as well as sites involved in its use as a chemical intermediate. oecd.org Wastewater treatment plants (WWTPs) receiving industrial effluent would be critical monitoring points.

Selection of Environmental Compartments: Given Methenamine's high water solubility and low potential for adsorption to soil or sediment, the primary environmental compartment for monitoring is the aquatic environment. oecd.orgeuropa.eu Surveillance should concentrate on surface waters (rivers, lakes) downstream of potential discharge points and, to a lesser extent, groundwater where contamination is plausible.

Sampling and Analytical Methods: The foundation of any monitoring program is the availability of reliable and sensitive analytical methods. A variety of techniques have been developed and validated for the determination of Methenamine in different matrices.

Data Interpretation and Risk Assessment: Monitoring data must be compared against predicted no-effect concentrations (PNEC) or other environmental quality standards to assess risk. A European Union risk assessment calculated a PNEC for water (PNECwater) of 3 mg/L, based on toxicity data for algae. europa.eu

Surveillance Strategies in Key Environments:

Industrial Wastewater Surveillance: A targeted surveillance strategy would involve regular sampling of wastewater effluent from industries known to use Methenamine. This allows for source control and ensures that discharged water complies with any local regulations. The frequency of monitoring could be tiered, with more frequent testing during periods of high production.

Aquatic Environment Monitoring: Downstream of industrial outfalls, a monitoring network could be established to assess the dilution, transport, and fate of the compound. This would involve collecting water samples at various distances from the discharge point to model its environmental distribution. Due to its rapid degradation under certain conditions, monitoring for its primary hydrolysis products, formaldehyde (B43269) and ammonia (B1221849), could also be incorporated. oecd.org

Drinking Water Source Protection: For water bodies that serve as sources for drinking water, a surveillance program would act as an early warning system. Although conventional water treatment processes are likely to be effective in removing Methenamine and its degradation products, monitoring at the intake points would provide data to inform and optimize treatment strategies if necessary.

Analytical Techniques for Detection:

The implementation of these strategies relies on accurate and precise analytical methods capable of detecting Methenamine at environmentally relevant concentrations. Several methods have been established for this purpose.

| Analytical Method | Matrix | Key Features | Limit of Detection (LOD) / Limit of Quantification (LOQ) |

| Ion-Exchange High-Performance Liquid Chromatography (HPLC) | Pharmaceutical Preparations | Provides separation and quantification of Methenamine and its salts. | Not specified in reviewed sources. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Dairy Products, Foods | Offers high selectivity and sensitivity for complex matrices. | LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL |

| Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) | Edible Animal Tissues | Modified QuEChERS method allows for effective extraction and sensitive detection. | LOD: 1.5 µg/kg; LOQ: 5.0 µg/kg |

| Spectrophotometry | Pharmaceutical Formulations, Industrial Wastewater | A simpler, more accessible method. Can be used for determining higher concentrations. | LOD for wastewater: 50 µg/L |

This table is generated based on data from multiple sources. health.state.mn.usfsns.commda.state.mn.us

The development of a comprehensive monitoring program for Methenamine would require collaboration between regulatory agencies, industrial stakeholders, and analytical laboratories. While the compound is currently considered a low priority for extensive environmental monitoring, the frameworks and analytical tools are available to be implemented should risk assessments or future regulations indicate a need for more rigorous surveillance. oecd.org

Industrial Applications and Technological Integration of Einecs 215 400 2

Utilization in Dye and Pigment Industries

The molecular structure of EINECS 215-400-2, which incorporates azo groups (-N=N-), is fundamental to its function as a dye. researchgate.net These groups are chromophores that absorb certain wavelengths of visible light and reflect others, resulting in the perception of color. researchgate.net This compound is part of the direct dye class, which are water-soluble anionic dyes applied to substrates like cotton, paper, and leather. indiamart.comworlddyevariety.comindiamart.com

This compound is associated with several direct dyes, including C.I. Direct Orange 37. worlddyevariety.comcitycatdyestuffs.com Direct dyes are so named because they can be applied directly to cellulosic fibers, such as cotton, from an aqueous solution without the need for a mordant. indiamart.com The substance provides a red-light orange hue and is used for dyeing and printing on cellulose (B213188) fibers, as well as for coloring leather and paper. worlddyevariety.comindiamart.com

Direct dyes, including those related to this compound, bond with cellulosic fibers like cotton through relatively weak intermolecular forces. The primary mechanism involves hydrogen bonding, along with van der Waals forces, between the dye molecules and the cellulose polymer chains. indiamart.com The dyeing process typically involves immersing the textile material in a dye bath containing the dissolved dye, often with the addition of an electrolyte like sodium chloride or sodium sulfate (B86663). The electrolyte helps to reduce the negative charge on the surface of the fiber, thereby facilitating the approach and adsorption of the anionic dye molecules. The process is usually carried out at or near boiling point to swell the fibers and allow the large dye molecules to penetrate the fiber structure. ccriindia.org

The fastness properties of a dye refer to the resistance of the color to various agents it may encounter during its lifespan, such as washing, light, and rubbing. ccriindia.org Direct dyes are known for their vibrant colors but generally exhibit moderate to poor wash fastness due to the weak nature of the bonds holding them to the fiber. researchgate.net However, their lightfastness can be quite good. citycatdyestuffs.com After-treatments can be applied to improve the wash fastness of direct dyes.

Fastness Ratings for C.I. Direct Orange 37

| Property | ISO Standard | AATCC Standard |

|---|---|---|

| Light Fastness | 6 | 5-6 |

| Washing (Fading) | 4 | 3 |

| Washing (Staining) | 3 | 2-3 |

| Water (Fading) | 4 | 3 |

| Water (Staining) | 3 | 2-3 |

| Acid Resistance | 4 | 3 |

| Alkali Resistance | 4 | 2-3 |

Source: World dye variety worlddyevariety.com

Applications in Optical Brighteners and Fluorescent Whitening Agents

The stilbene (B7821643) backbone of this compound is a key structural feature of many optical brightening agents (OBAs), also known as fluorescent whitening agents (FWAs). ontosight.aiabo.fi These substances are added to products to make them appear whiter and brighter. abo.fi The compound is part of a family of stilbene-derived fluorescent brighteners used across various industries. industrialchemicals.gov.au

Optical brighteners function by absorbing invisible ultraviolet (UV) light and re-emitting it as visible blue light through a process of fluorescence. abo.fiindustrialchemicals.gov.au Many materials, such as natural fibers and polymers, have a natural yellowish tint. industrialchemicals.gov.au The emitted blue light from the OBA counteracts this yellowing, resulting in the material being perceived by the human eye as whiter and brighter. ontosight.aiabo.fi This effect is purely optical and does not involve any bleaching action.

The properties of stilbene-based brighteners make them suitable for a wide range of products. europa.euraytopoba.com

Detergents: A significant application is in household laundry detergents. heraproject.comgoogle.com During the washing cycle, the OBA deposits onto the fabric. This helps to maintain the whiteness of textiles and mask any yellowing that occurs over time, making clothes appear cleaner and newer. ontosight.aiheraproject.com

Paper: In the paper industry, OBAs are used to increase the whiteness and brightness of paper products. ontosight.aiheraproject.comvwr.com They can be added to the paper pulp or applied as a surface coating. obachemical.com This is particularly important for high-quality printing and writing papers.

Plastics: OBAs are incorporated into various plastics to offset their inherent yellowness and improve their initial appearance. industrialchemicals.gov.auscchem.com They are used in a variety of polymers, including polyethylene (B3416737) and polypropylene. scchem.comispigment.com

Role in Advanced Materials and Functional Coatings

Bromocresol Green (BCG) is a versatile triphenylmethane (B1682552) dye that serves as a critical component in the creation of advanced materials and functional coatings, primarily due to its distinct halochromic (pH-sensitive) properties. wikipedia.orgresearchgate.net Its ability to undergo a distinct color change in response to pH variations allows for its integration into various "smart" materials. researchgate.net

Incorporation into Polymeric Matrices for Specific Optical Properties

The integration of Bromocresol Green into transparent polymer matrices is a common strategy for developing materials with tunable optical properties for sensor applications. oaji.netmdpi.com When embedded within a polymer host like Poly(methyl methacrylate) (PMMA), the dye's spectral properties can be modulated. oaji.netresearchgate.net The polymer matrix can influence the absorption maxima of the dye, and the concentration of the dye can be adjusted to control the material's optical density and absorption coefficient. oaji.netmedcraveonline.com

Research into PMMA thin films doped with BCG demonstrates that as the dye concentration increases, the optical constants of the composite material, such as the absorption coefficient and extinction coefficient, also increase. oaji.net This guest-host system allows for the creation of solid-state sensors where the polymer provides structure and stability, while the dye imparts functionality. oaji.net The choice of polymer is critical, as different polymer matrices can shift the absorption wavelength (λ_max) of the dye, a phenomenon that must be accounted for when designing sensors for specific pH ranges or analytes like ammonia (B1221849). mdpi.com

| Property | Observation with Increasing BCG Concentration | Significance in Material Design |

|---|---|---|

| Absorption Coefficient | Increases | Enhances the material's ability to absorb light at specific wavelengths. |

| Extinction Coefficient | Increases | Indicates a higher degree of light attenuation by the material. |

| Optical Energy Band Gap | Decreases | Alters the electronic properties of the material, potentially making it more suitable for certain optoelectronic applications. |

| Optical Density | Increases | Beneficial for applications requiring improved anti-reflection responses. medcraveonline.com |

Development of Photoactive or pH-responsive Materials

The most prominent application of Bromocresol Green in advanced materials is in the development of pH-responsive systems. nih.gov Its distinct color transition from yellow at pH 3.8 to blue-green above pH 5.4 makes it an ideal indicator for detecting changes in acidity. royalindustries.netuni-lj.si This property has been harnessed to create "smart textiles" capable of detecting environmental pollutants. For instance, polyamide fabrics dyed with BCG have been developed as sensors for acid rain; the fabric changes color from blue to yellow-green when the pH of rainwater falls below the normal threshold, indicating the presence of acidifying pollutants. researchgate.netuni-lj.simdpi.com

In addition to textiles, BCG is incorporated into sol-gel matrices and other polymer films to create colorimetric sensors for various applications, including food freshness monitoring. nih.govmedchemexpress.com These sensors can detect volatile nitrogen compounds, such as ammonia, which are generated as food spoils, leading to a visible color change that indicates a decline in freshness. nih.gov

While primarily known for its pH sensitivity, BCG has also been studied in the context of photoactive materials. Research has shown that certain nanocomposites can act as photocatalysts to decolorize BCG in water under visible or UV light irradiation. qut.edu.aumdpi.com For example, a reevesite-like compound can photoactively decolorize BCG in under 15 minutes with visible light. qut.edu.au Similarly, a CuO-TiO₂–saponite nanocomposite has been shown to degrade 83% of BCG under UV irradiation, with hydroxyl and superoxide (B77818) radicals identified as the key reactive species in the degradation process. mdpi.com These studies focus on the degradation of the dye as a model pollutant, but they underscore the potential for interactions between BCG and photoactive mineral surfaces.

Innovation in Industrial Processes and Manufacturing Efficiencies

Innovations in the synthesis and handling of Bromocresol Green focus on improving yield, purity, and sustainability, addressing both economic and environmental objectives.

Process Optimization for High Yield and Purity

The industrial preparation of Bromocresol Green typically involves the bromination of m-cresol (B1676322) purple (m-cresolsulfonphthalein). google.comgoogle.com A common patented method involves dissolving bromine in glacial acetic acid and slowly adding this solution to a solution of m-cresol purple, also in glacial acetic acid. google.com

Key parameters for process optimization include:

Temperature Control: The reaction temperature is typically maintained below 80 °C during the addition of bromine to control the reaction rate and prevent the formation of unwanted by-products. google.com

Reaction Time: After the initial reaction, the mixture is often held at an elevated temperature (e.g., 80–90 °C) for several hours (from 3 to 24 hours) to ensure the reaction goes to completion. google.com

Purification: The crude product is purified through washing with glacial acetic acid and subsequent recrystallization from a solvent such as benzene (B151609) or additional glacial acetic acid to achieve a high-purity final product with sharp color-changing properties. google.com

A method for preparing a water-soluble form involves treating the synthesized BCG with a sodium hydroxide (B78521) solution, followed by filtration, concentration, and drying to yield the sodium salt. google.com

Mitigation Strategies for By-product Formation

The primary strategy for mitigating by-product formation during the synthesis of Bromocresol Green is the precise control of reaction conditions. The slow, controlled addition of the brominating agent and strict temperature management are crucial. google.com Incomplete bromination would result in a mixture of partially brominated cresol (B1669610) purple species, while excessive temperatures could lead to degradation of the triphenylmethane structure.

Purification steps are essential for removing any by-products or unreacted starting materials. Washing the precipitated crude product with glacial acetic acid helps remove impurities, and a final recrystallization step is key to achieving the ≥95% purity often required for analytical and reagent-grade applications. royalindustries.netgoogle.com

Recovery and Recycling Processes for Industrial Waste Streams

Due to its use as a dye and indicator, Bromocresol Green can be present in industrial wastewater. mdpi.comiwaponline.com Because it is an anionic dye that is highly soluble in water and not readily biodegradable, its removal is an environmental priority. iwaponline.com Adsorption is considered one of the most efficient and cost-effective methods for its removal. researchgate.net

Various low-cost adsorbents derived from agro-industrial waste have been developed and tested for their efficacy in removing BCG from aqueous solutions. These materials offer a sustainable alternative to more expensive options like activated carbon. mdpi.comresearchgate.net The effectiveness of these adsorbents is often pH-dependent, with maximum removal typically occurring in acidic conditions (around pH 2.0), which favor the interaction between the anionic dye and a positively charged adsorbent surface. researchgate.net

| Adsorbent Material | Source | Key Findings | Reference |

|---|---|---|---|

| Activated Carbon | Commercial | Decolorization efficiency of >99% can be achieved through process optimization. | researchgate.net |

| Pine Cone Activated Biochar | Pine Cones | Achieved 96.27% removal at pH 2.0. Showed good reusability, retaining 95% efficiency after four cycles. | researchgate.net |

| Chitosan/Nb₂O₅/MnO₂ Nanocomposite | Chitosan (from crustacean shells) | Demonstrated high adsorption capacity, with equilibrium reached in 10 minutes. | kashanu.ac.ir |

| Activated Carbon from Agro-waste | Cocoa, Baru, Monguba Residues | Effective removal of BCG from wastewater, demonstrating a sustainable use for agricultural by-products. | mdpi.com |

| Azo-functionalized Magnetic Nanoparticles | Iron Oxide | High adsorption capacity (36.91 mg/g) at pH 2.0; adsorbent is easily removed from water with a magnet. | rsc.org |

These recovery processes not only mitigate environmental contamination but also align with principles of the circular economy by upcycling waste materials into valuable treatment solutions. mdpi.com The ability to regenerate and reuse adsorbents further enhances the economic and environmental viability of these technologies. researchgate.net

Regulatory and Policy Context in Academic Inquiry

Historical Overview of Chemical Inventories and Classification Systems

The regulation of chemicals in commerce has a long history, driven by the need to protect human health and the environment. Key to this has been the development of comprehensive inventories and classification systems that provide a baseline for understanding and managing chemical risks.

Significance of European Inventory of Existing Commercial Chemical Substances (EINECS)

The European Inventory of Existing Commercial Chemical Substances (EINECS) was a pioneering initiative to create a comprehensive list of all chemical substances that were commercially available in the European Community between January 1, 1971, and September 18, 1981. safeopedia.comchemsafetypro.comeuropa.eu This inventory, which includes 100,196 substances, was crucial in distinguishing between "existing" and "new" chemicals. ilpi.com Substances listed in EINECS, like Direct Orange 37, were considered "phase-in substances" under subsequent regulations, granting them a transitional period for registration. chemsafetypro.comchemradar.com

The primary significance of EINECS was in establishing a foundational registry for chemical regulation in Europe. safeopedia.com Each substance was assigned a unique seven-digit EINECS number, which, along with the CAS number, became a standard identifier on safety data sheets and labeling, simplifying identification and regulatory tracking. safeopedia.comilpi.com This systematic cataloging laid the groundwork for a more harmonized and transparent approach to chemical management across the European Union.

Evolution of Regulatory Frameworks (e.g., REACH Regulation)

Prior to the implementation of the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, the European regulatory landscape for chemicals was fragmented and often reactive, addressing risks only after harm had been identified. The introduction of REACH (EC 1907/2006) in 2007 marked a paradigm shift, establishing a comprehensive and proactive framework for chemical safety. researchgate.netwikipedia.org

REACH places the responsibility on industry to manage the risks associated with chemicals and to provide safety information on the substances. wikipedia.orgcnrs.fr The regulation requires companies to register all substances manufactured or imported in quantities of one tonne or more per year with the European Chemicals Agency (ECHA). cnrs.frspacegoats.io This registration involves the submission of a technical dossier containing data on the substance's properties and hazards. cnrs.fr For substances produced in higher volumes (over 10 tonnes per year), a Chemical Safety Report is also required. spacegoats.io

The REACH regulation is not static and has undergone revisions to enhance its effectiveness and to address emerging scientific understanding and societal concerns. wca-environment.com These updates aim to streamline the regulatory process, reduce administrative burdens where possible, and strengthen protections for human health and the environment. wca-environment.com

Academic Research into Regulatory Compliance and Substance Identification

Academic research plays a vital role in supporting the implementation and refinement of regulatory frameworks like REACH. Scientific inquiry provides the methodologies and data necessary for accurate substance identification, risk assessment, and informed regulatory decision-making.

Methodologies for Substance Identification under Regulatory Requirements

Accurate substance identification is a cornerstone of REACH compliance. cnrs.fr Regulations require a comprehensive set of data to confirm the identity of a substance, including its chemical name, molecular and structural formula, and composition. intertek.com For a substance like Direct Orange 37, this would involve a combination of analytical techniques.

Academic research has been instrumental in developing and validating the analytical methods used for substance identification. These methodologies are outlined in guidance documents provided by ECHA and often include:

Spectroscopic Methods: Techniques such as ultraviolet and visible (UV/Vis) spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are used to elucidate the molecular structure of a substance. intertek.com

Chromatographic Methods: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed to separate components of a mixture and determine the purity of a substance.

The choice of analytical techniques depends on the nature of the substance. For "well-defined substances" with a consistent composition, a standard set of analytical data is usually sufficient. However, for "UVCB substances" (substances of Unknown or Variable composition, Complex reaction products or Biological materials), a more extensive analytical strategy is required to characterize the substance adequately. cnrs.fr

Data Requirements for Chemical Registration and Reporting

The data requirements under REACH are tiered based on the tonnage of the substance produced or imported. spacegoats.io For a substance like Direct Orange 37, the specific data to be submitted would depend on its annual tonnage.

Data Requirements under REACH

| Tonnage Band (tonnes/year) | Required Information |

|---|---|

| 1 - 10 | Basic substance identity, manufacturing and use information, classification and labeling, and basic physico-chemical data. |

| 10 - 100 | All of the above, plus more detailed physico-chemical, toxicological, and ecotoxicological data. A Chemical Safety Assessment (CSA) and Chemical Safety Report (CSR) are required. |

| 100 - 1000 | All of the above, with more extensive toxicological and ecotoxicological testing requirements. |

Academic research contributes significantly to generating the data required for registration. This includes conducting studies on the physico-chemical properties, environmental fate and pathways, and toxicological and ecotoxicological effects of substances. This research is essential for fulfilling the data requirements of REACH and for conducting robust risk assessments. umbrex.com

Interplay of Academic Research and Regulatory Decision-Making

The relationship between academic research and regulatory decision-making is symbiotic. Academic research provides the scientific evidence base that underpins regulatory frameworks and informs the decisions of regulatory bodies like ECHA. epa.gov

For instance, research into the potential hazards of a substance can trigger a regulatory review and may lead to its classification as a Substance of Very High Concern (SVHC). spacegoats.io Once a substance is identified as an SVHC, it is placed on the Candidate List for authorization. The aim is to eventually replace these substances with safer alternatives.

Furthermore, academic research contributes to the development of new approach methodologies (NAMs), such as in silico modeling and in vitro assays, which can reduce the reliance on animal testing for generating safety data. tandfonline.com The validation and acceptance of these alternative methods by the scientific community are crucial for their integration into regulatory practice.

Contribution of Scientific Data to Chemical Assessments